![molecular formula C18H34N2O2 B2569812 tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate CAS No. 1286263-90-8](/img/structure/B2569812.png)
tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate** is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl group, a cyclohexylmethylamino group, and a cyclohexylcarbamate moiety
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its steric and electronic properties.
Organic Synthesis: It serves as a building block for more complex molecules in synthetic organic chemistry.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development:
Medicine:
Therapeutic Agents: Research into its potential as a therapeutic agent for various conditions, leveraging its unique chemical structure.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexylamine and tert-butyl chloroformate.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods:
In an industrial setting, the synthesis of tert-butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate would involve similar steps but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The tert-butyl group can be substituted under specific conditions, although it is generally resistant to many reagents due to steric hindrance.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Strong acids or bases, though the tert-butyl group is typically stable.
Major Products:
Oxidation: N-oxides of the cyclohexylmethylamino group.
Reduction: Amines derived from the reduction of the carbamate group.
Substitution: Products depend on the specific substituent introduced.
Mecanismo De Acción
The mechanism by which tert-butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclohexylmethylamino group can form hydrogen bonds and hydrophobic interactions, while the carbamate group can participate in covalent bonding with active sites. These interactions can modulate the activity of the target molecules, leading to the observed biological or chemical effects.
Comparación Con Compuestos Similares
- tert-Butyl (1R,4R)-4-aminocyclohexylcarbamate:** Similar structure but lacks the cyclohexylmethyl group.
Cyclohexylmethylamine: Shares the cyclohexylmethylamino group but lacks the carbamate moiety.
tert-Butyl carbamate: Contains the tert-butyl and carbamate groups but lacks the cyclohexylmethylamino group.
Uniqueness:
- The combination of the tert-butyl, cyclohexylmethylamino, and cyclohexylcarbamate groups in a single molecule provides unique steric and electronic properties.
- This compound’s structure allows for specific interactions with biological targets that are not possible with simpler analogs.
By understanding the synthesis, reactions, applications, and mechanisms of tert-butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate, researchers can explore its full potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
tert-butyl N-[4-(cyclohexylmethylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h14-16,19H,4-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDRDVLZZPOHHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901123511 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(cyclohexylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286263-90-8 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(cyclohexylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901123511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
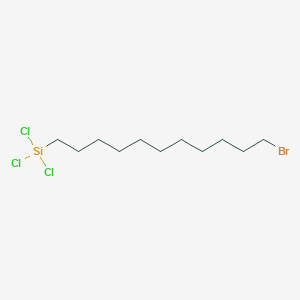
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2569730.png)
![N-{1-[4-(thiophen-3-yl)benzoyl]azetidin-3-yl}pyrazin-2-amine](/img/structure/B2569734.png)
![2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2569735.png)
![7-cyclopentyl-1,3-dimethyl-5-{[(pyridin-3-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2569736.png)
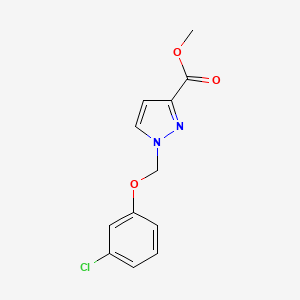
![N-[4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-yl]benzamide](/img/structure/B2569738.png)
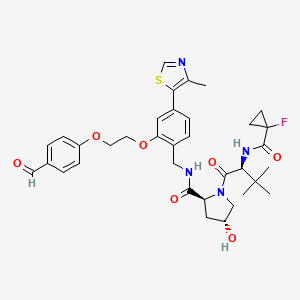
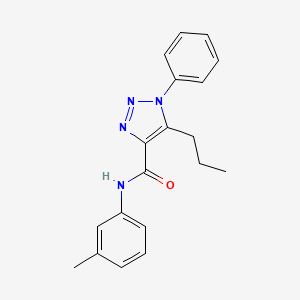
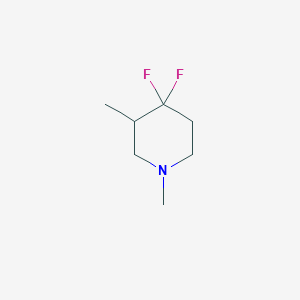
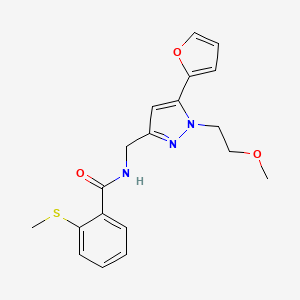
![N'-[2-(4-methoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2569748.png)
![2-(2,4-dichlorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2569749.png)
![6-Benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2569750.png)
